Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate
CAS No.:
Cat. No.: VC18289245
Molecular Formula: C11H15NO4S
Molecular Weight: 257.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO4S |
|---|---|
| Molecular Weight | 257.31 g/mol |
| IUPAC Name | methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate |
| Standard InChI | InChI=1S/C11H15NO4S/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15/h3-6,10H,7,12H2,1-2H3 |
| Standard InChI Key | GLWGFJCPJBRSCU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate is a chiral molecule with the following key attributes:
-
IUPAC Name: Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate
-
Molecular Formula:
-
CAS Registry Numbers:
The methylsulfonyl group () at the meta position of the phenyl ring enhances the compound’s polarity and potential for biological interactions.
Stereochemical Variants
Enantiomeric forms of this compound, particularly the (S)- and (R)-configurations, are critical in pharmaceutical contexts:
Synthesis and Purification
Synthetic Routes
The compound is synthesized via esterification of the corresponding carboxylic acid precursor, often under controlled conditions:
-
Esterification: Reacting 3-(methylsulfonyl)-L-phenylalanine with methanol in the presence of acid catalysts (e.g., ) yields the methyl ester .
-
Chiral Resolution: Enantiomers are separated using chiral chromatography or asymmetric synthesis .
-
Salt Formation: Hydrochloride salts are produced by treating the free base with hydrochloric acid .
Industrial-scale synthesis employs continuous flow processes to optimize yield (typically 70–85%) and minimize byproducts.
Purification Techniques
-
Crystallization: Recrystallization from ethanol/water mixtures achieves >98% purity.
-
Chromatography: Reverse-phase HPLC resolves enantiomeric impurities .
Biological Activity and Mechanisms
Pharmacological Profile
-
Neurotransmitter Modulation: The compound’s structure allows interaction with neurotransmitter receptors, potentially influencing serotonin and dopamine pathways.
-
LFA-1/ICAM-1 Antagonism: As a key intermediate in lifitegrast synthesis, it inhibits lymphocyte function-associated antigen 1 (LFA-1), reducing ocular inflammation in dry eye disease .
-
GI Absorption: High permeability () predicts favorable oral bioavailability.
Therapeutic Applications
Comparative Analysis of Related Compounds
Structural Analogues
| Compound | Molecular Formula | Key Difference | Application |
|---|---|---|---|
| Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate | Difluoroethoxy substituent | Antiviral research | |
| (S)-Benzyl 2-amino-3-(3-methylsulfonylphenyl)propanoate | Benzyl ester group | Peptide synthesis |
Enantiomeric Activity Differences
-
(S)-Enantiomer: 10-fold higher LFA-1 binding affinity than (R)-form in vitro .
-
(R)-Enantiomer: Used primarily as a chromatographic reference standard.
Future Research Directions
-
Synthetic Optimization: Developing catalytic asymmetric methods to improve enantiomeric excess (>99%).
-
Neurological Applications: Investigating dopaminergic and serotonergic effects for Parkinson’s or depression therapies.
-
Cancer Synergy: Combining LFA-1 antagonists with checkpoint inhibitors to enhance tumor immunogenicity.
-
Formulation Advances: Nanoparticle delivery systems to improve ocular retention in dry eye treatment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume